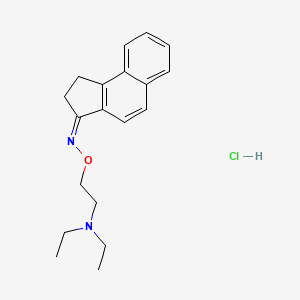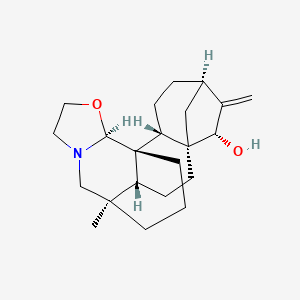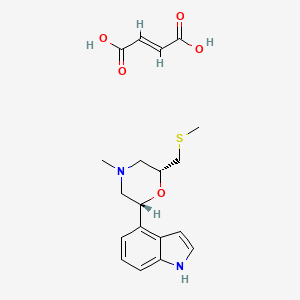
cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole ring, followed by the introduction of the morpholine ring and the methylthio group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and efficiency, with considerations for cost, safety, and environmental impact. Industrial methods might also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole or morpholine rings.
Substitution: Functional groups on the indole or morpholine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Applications De Recherche Scientifique
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules. Examples include:
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole derivatives
Uniqueness
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113829-56-4 |
|---|---|
Formule moléculaire |
C19H24N2O5S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(2R,6R)-2-(1H-indol-4-yl)-4-methyl-6-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C15H20N2OS.C4H4O4/c1-17-8-11(10-19-2)18-15(9-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,11,15-16H,8-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,15+;/m1./s1 |
Clé InChI |
IJYFWGCJNJUZQY-CSEITFAYSA-N |
SMILES isomérique |
CN1C[C@@H](O[C@@H](C1)C2=C3C=CNC3=CC=C2)CSC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(OC(C1)C2=C3C=CNC3=CC=C2)CSC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


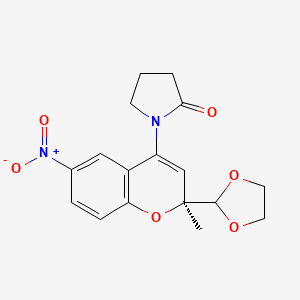
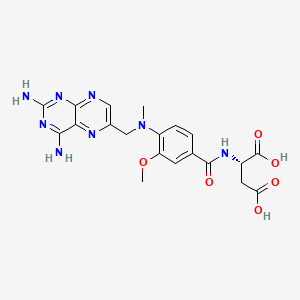
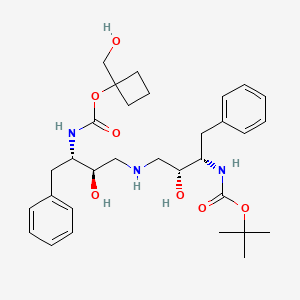
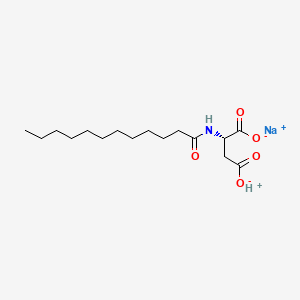



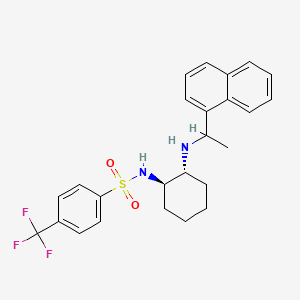
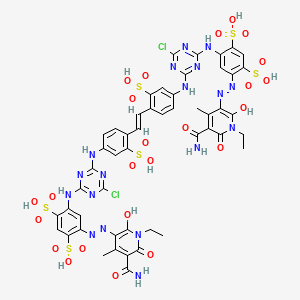

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
